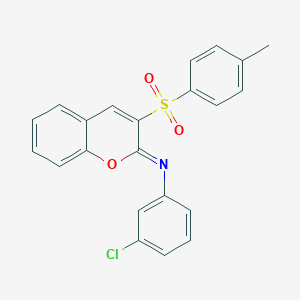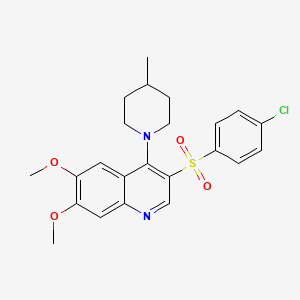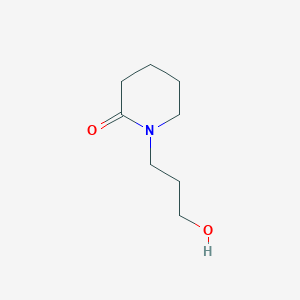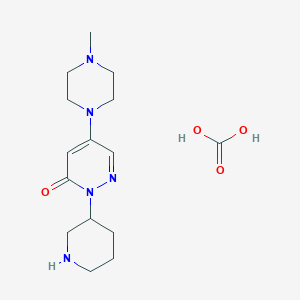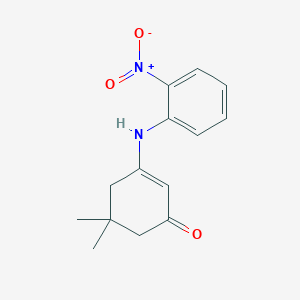
5-(Azetidin-3-yl)-3-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Azetidin-3-yl)-3-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C12H12N4O3 and its molecular weight is 260.253. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
5-(Azetidin-3-yl)-3-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole and its derivatives have demonstrated significant antibacterial and antifungal activities. For instance, compounds with oxadiazole and azetidinone moieties, including those similar to the mentioned compound, have shown remarkable activities against bacterial strains such as Staphylococcus aureus and Escherichia coli, and against fungal strains like Candida albicans (Jafari et al., 2017). Moreover, these compounds have been synthesized and characterized for their potential in antimicrobial screening (Desai & Dodiya, 2014).
Anticancer Properties
Compounds with the 1,3,4-oxadiazole structure, including those incorporating azetidinone, have been found to exhibit notable anticancer activities. In particular, some derivatives have shown cytotoxic activity against various tumor cell lines, indicating their potential as therapeutic agents in cancer treatment (Verma et al., 2019).
Antioxidant Effects
These compounds have also been noted for their antioxidant properties. For instance, certain derivatives have demonstrated strong ferrous ions (Fe3+) reducing antioxidant power, which is indicative of their capability to scavenge free radicals and thereby contribute to oxidative stress mitigation (Verma et al., 2019).
Antituberculosis Activity
Some derivatives of 1,3,4-oxadiazole, structurally related to the compound , have shown potent activity against the H37Rv strain of Mycobacterium tuberculosis, suggesting their potential use in antituberculosis therapies (Verma et al., 2019).
Enzyme Inhibition
These compounds have also demonstrated enzyme inhibition potential. For example, certain derivatives have been identified as effective inhibitors of enzymes like α-glucosidase, acetylcholinesterase, and urease, indicating their potential therapeutic applications in conditions related to enzyme dysregulation (Virk et al., 2023).
Eigenschaften
IUPAC Name |
5-(azetidin-3-yl)-3-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-7-2-3-8(4-10(7)16(17)18)11-14-12(19-15-11)9-5-13-6-9/h2-4,9,13H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZMZNYBGBDICY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3CNC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2'-amino-1-(2-ethoxy-2-oxoethyl)-6'-ethyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2944876.png)
![4-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2944878.png)
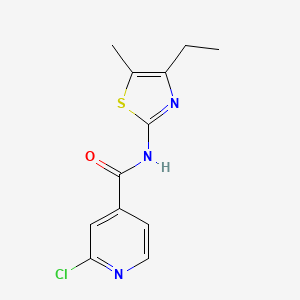

![N-[2-[(5-Cyclopropyl-1-methylpyrazol-4-yl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2944884.png)
![(4-chlorophenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone](/img/structure/B2944886.png)
![8-Methoxy-11H-benzo[a]carbazole](/img/structure/B2944888.png)

